molecular formula C15H18F3N3O3S B2528644 (R)-3-Methyl-3-(methylsulfonyl)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol CAS No. 136067-87-3

(R)-3-Methyl-3-(methylsulfonyl)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol

Cat. No. B2528644
CAS RN: 136067-87-3
M. Wt: 377.38
InChI Key: NZEBWFSFYQECNY-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule that may be synthesized through a series of reactions involving aromatic C-H methylation and the use of sulfonyl-1,2,3-triazoles as synthons for heterocyclic compounds. The molecule contains several functional groups, including a triazole ring, a sulfonyl group, and a trifluoromethylphenyl group, which suggests it could have applications in synthetic and medicinal chemistry.

Synthesis Analysis

The synthesis of such a molecule could potentially involve the Rh(III)-catalyzed migratory insertion of bis(phenylsulfonyl)carbene into aromatic C-H bonds, as described in the first paper . This method allows for the preparation of bis(phenylsulfonyl)methyl derivatives with good yields under mild conditions. The methylated products can then undergo reductive desulfonylation to yield the desired methyl groups in the molecule.

Additionally, the second paper suggests that 1-sulfonyl-1,2,3-triazoles can be used as stable precursors to Rh-azavinyl carbenes, which can introduce a nitrogen atom into various heterocycles . This could be relevant for the synthesis of the triazole portion of the molecule.

Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple stereocenters and functional groups. The triazole ring provides a nitrogen-containing heterocycle, which is a common motif in pharmaceuticals. The sulfonyl group could impart solubility in water, while the trifluoromethylphenyl group could contribute to the molecule's lipophilicity and potential interactions with biological targets.

Chemical Reactions Analysis

The compound could participate in various chemical reactions due to its functional groups. The sulfonyl group could be involved in further transformations, as sulfonyl-1,2,3-triazoles are known to be reactive intermediates . The presence of a triazole ring could also allow for additional nitrogen-based chemistry, potentially expanding the molecule's utility in synthesizing heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The sulfonyl group could enhance the compound's solubility in polar solvents, while the trifluoromethylphenyl group could increase its hydrophobic character. The molecule's chirality, indicated by the "(R)" prefix in its name, suggests that it could exist in enantiomerically pure form, which is important for biological activity and pharmacokinetics.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis and structural analysis of triazole derivatives, including those with sulfone groups, have been extensively studied. For instance, Meshcheryakov and Shainyan (2004) explored the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides in the azole series, which could be closely related to the synthesis pathways or chemical properties of the compound . This research contributes to understanding the chemical behavior and potential applications of triazole derivatives in medicinal chemistry and material science Meshcheryakov & Shainyan, 2004.

Antimicrobial and Antitubercular Activities

  • Some derivatives of triazoles, such as the hydrazone derivatives bearing the 1,2,4-triazole moiety, have been explored for their antimycobacterial activities. For example, a study by Özadali Sari et al. (2018) found that methylsulfonyl-substituted derivatives displayed significant antimycobacterial activity, highlighting the potential of similar compounds in addressing microbial resistance Özadali Sari, Ünsal Tan, Sriram, & Balkan, 2018.

Material Science and Catalysis

  • The compound's related research also touches on material science and catalysis. For instance, Alam et al. (2020) investigated a water-soluble thio-triazole ligand for biphase rhodium-catalyzed hydroformylation of styrene. This study showcases the utility of triazole derivatives in catalysis, particularly in making processes more environmentally friendly and efficient Alam, Valentina, Scrivanti, Bertoldini, & Arafath, 2020.

Anticancer Studies

  • Research into the anticancer properties of triazole derivatives, such as the work by Sumangala et al. (2012), where triazolothiadiazines were synthesized and evaluated for their cytotoxic activity, indicates the potential therapeutic applications of these compounds. The study reflects the ongoing search for more effective and novel anticancer agents Sumangala, Poojary, Chidananda, Arulmoli, & Shenoy, 2012.

properties

IUPAC Name

(2R)-3-methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c1-13(2,25(3,23)24)14(22,8-21-10-19-9-20-21)11-4-6-12(7-5-11)15(16,17)18/h4-7,9-10,22H,8H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEBWFSFYQECNY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@](CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929247
Record name 3-(Methanesulfonyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methyl-3-(methylsulfonyl)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol

CAS RN

136067-88-4
Record name SSY 726
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136067884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methanesulfonyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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